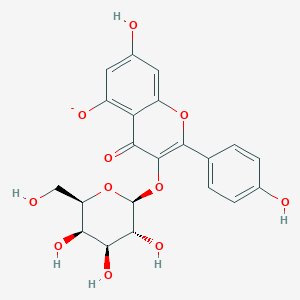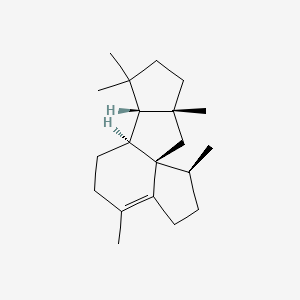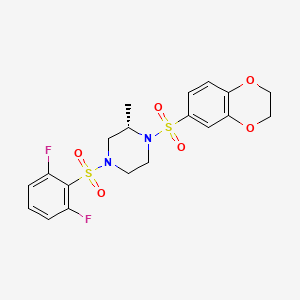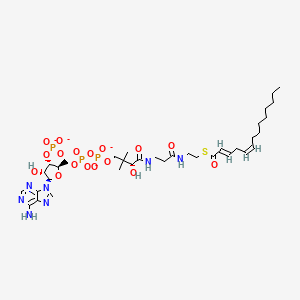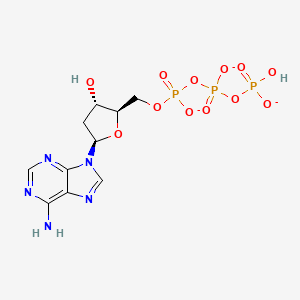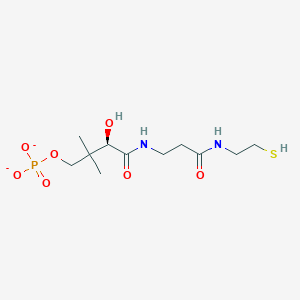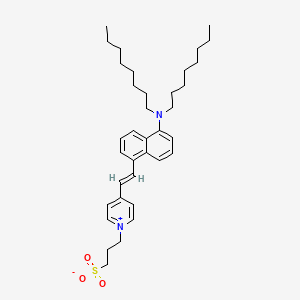
di-8-ANEPPS dye
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-8-ANEPPS dye is an iminium betaine. It has a role as a fluorochrome.
Wissenschaftliche Forschungsanwendungen
1. Spectral Properties and Orientation in Lipid Membranes Di-8-ANEPPS dye is often used to study the variations in electric potential across cell membranes. The dye's spectral properties are highly sensitive to its local environment, and its orientation is parallel to the membrane normal. This sensitivity is crucial for investigating membrane dynamics and functions (Matson, Carlsson, Beke-Somfai, & Nordén, 2012).
2. Intravital Multiphoton Photoconversion Di-8-ANEPPS can undergo multiphoton photoconversion, a process where its emission spectrum shifts irreversibly after light exposure. This characteristic makes it valuable for tracking cellular and subcellular dynamics in vivo (Turcotte, Wu, & Lin, 2017).
3. Enhanced Optical Mapping in Blood-Perfused Myocardium The dye has been optimized for probing electrical activity in blood-perfused myocardium, significantly enhancing the visibility and accuracy of optical mapping in cardiac research (Matiukas et al., 2007).
4. Membrane Potential and Intracellular Calcium Measurements Di-8-ANEPPS is effective in measuring membrane potential and intracellular calcium in various cell types. This application is crucial in understanding cellular responses to different stimuli, such as in taste cells (Hayashi et al., 1996).
5. Fluorescence and Resonance Raman Study The dye's binding to membranes has been extensively studied using fluorescence and resonance Raman spectroscopy, providing insights into its behavior and interaction with lipid membranes (Pevzner, Ehrenberg, & Loew, 1993).
6. Functional Characterization of Transverse Tubular System Di-8-ANEPPS is employed in studying the structural and functional properties of the transverse tubular system in mammalian skeletal muscle fibers, aiding in understanding muscle physiology and pathology (DiFranco, Capote, & Vergara, 2005).
7. Probing Membrane Dipole Potential and Polarisability The dye is used to quantify the orientational polarisability of lipid membrane surfaces, providing insights into the dipole potential and membrane dynamics (Le Goff, Vitha, & Clarke, 2007).
8. Trophoblast Fusion Quantification In placental research, Di-8-ANEPPS is repurposed to label the plasma membrane of trophoblast cells, aiding in the quantification of trophoblast fusion, a key process in placental development (Zhang & Yang, 2019).
Eigenschaften
Produktname |
di-8-ANEPPS dye |
|---|---|
Molekularformel |
C36H52N2O3S |
Molekulargewicht |
592.9 g/mol |
IUPAC-Name |
3-[4-[(E)-2-[5-(dioctylamino)naphthalen-1-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-27-38(28-14-12-10-8-6-4-2)36-21-16-19-34-33(18-15-20-35(34)36)23-22-32-24-29-37(30-25-32)26-17-31-42(39,40)41/h15-16,18-25,29-30H,3-14,17,26-28,31H2,1-2H3 |
InChI-Schlüssel |
FXGJVSDFWOMWKJ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=CC2=C(C=CC=C21)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] |
Kanonische SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=CC2=C(C=CC=C21)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



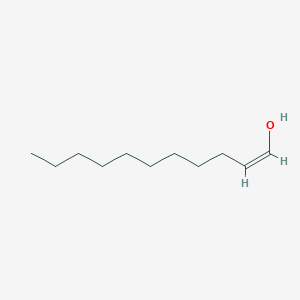
![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-(2-morpholin-4-ylpyrimidin-5-yl)-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1265119.png)


![1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}](/img/structure/B1265126.png)
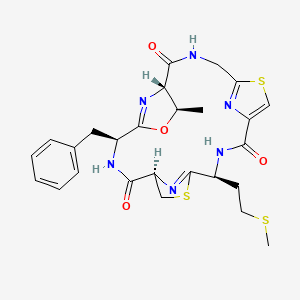
![2-O-palmitoyl-3-O-[(2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1265128.png)
